molecular formula C17H24N2O3 B14447923 10-Undecenamide, N-(4-nitrophenyl)- CAS No. 76691-49-1

10-Undecenamide, N-(4-nitrophenyl)-

Cat. No.: B14447923
CAS No.: 76691-49-1
M. Wt: 304.4 g/mol
InChI Key: KUMYSKHGAQHCMQ-UHFFFAOYSA-N
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Description

10-Undecenamide, N-(4-nitrophenyl)- (CAS RN: CID 3059509) is an amide derivative featuring a long unsaturated aliphatic chain (undecenamide) and a 4-nitrophenyl substituent. Its molecular formula is C₁₇H₂₄N₂O₃, with a SMILES structure of C=CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] . The compound contains a terminal double bond in the undecenamide chain and a nitro group at the para position of the phenyl ring. Limited literature or patent data exist for this compound, necessitating comparisons with structurally related N-(4-nitrophenyl) derivatives to infer properties and applications.

Properties

CAS No.

76691-49-1

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

N-(4-nitrophenyl)undec-10-enamide

InChI

InChI=1S/C17H24N2O3/c1-2-3-4-5-6-7-8-9-10-17(20)18-15-11-13-16(14-12-15)19(21)22/h2,11-14H,1,3-10H2,(H,18,20)

InChI Key

KUMYSKHGAQHCMQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 10-Undecenamide, N-(4-nitrophenyl)- typically involves the reaction of 10-undecenoic acid with 4-nitroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

10-Undecenamide, N-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10-Undecenamide, N-(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Undecenamide, N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 10-Undecenamide, N-(4-nitrophenyl)- and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Features Reference
10-Undecenamide, N-(4-nitrophenyl)- C₁₇H₂₄N₂O₃ Undecenamide chain, 4-nitrophenyl Long aliphatic chain with terminal double bond
N-(4-Nitrophenyl)benzamide C₁₃H₁₀N₂O₃ Benzamide, 4-nitrophenyl Aromatic amide with rigid structure
N-(4-nitrophenyl)-butyramide C₁₀H₁₁N₂O₃ Butyramide, 4-nitrophenyl Short aliphatic chain (C4)
2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) C₁₅H₁₄N₂O₄ Acetamide, phenolic ether, 4-nitrophenyl Polar phenolic ether substituent
N-(4-nitrophenyl) maleimide C₁₀H₆N₂O₄ Maleimide ring, 4-nitrophenyl Five-membered dienone ring
Key Observations:
  • Chain Length and Flexibility : The undecenamide chain in the target compound introduces flexibility and hydrophobicity, contrasting with the rigid benzamide (C₁₃) or short butyramide (C₄) chains .
  • Functional Groups: The terminal double bond in undecenamide may enhance reactivity (e.g., in addition reactions) compared to saturated analogs.
  • Aromatic vs. Aliphatic : N-(4-Nitrophenyl)benzamide and B1 feature aromatic backbones, promoting π-π stacking and higher melting points (e.g., 198–199°C for benzamide), whereas undecenamide’s aliphatic chain likely reduces crystallinity .

Physicochemical Properties

  • Melting Points : N-(4-Nitrophenyl)benzamide has a high melting point (198–199°C) due to strong intermolecular forces (e.g., hydrogen bonding and aromatic stacking). In contrast, the long aliphatic chain of 10-Undecenamide, N-(4-nitrophenyl)- likely lowers its melting point, though exact data are unavailable .
  • Solubility: The phenolic ether group in B1 may improve water solubility compared to the hydrophobic undecenamide chain. Nitro groups generally reduce solubility in polar solvents .
  • Collision Cross-Section (CCS) : The CCS of 10-Undecenamide, N-(4-nitrophenyl)- adducts (174.3–184.5 Ų) suggests a larger molecular footprint than smaller analogs like butyramide, impacting ion mobility spectrometry profiles .

Computational and Spectral Insights

  • DFT Studies : N-(4-nitrophenyl) maleimide’s geometric optimization reveals a dihedral angle of 129.6° between its maleimide ring and nitro-substituted benzene, suggesting conformational flexibility. Similar analyses for undecenamide could predict its low symmetry and thermodynamic properties .
  • IR/NMR Signatures : The undecenamide’s amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1500, 1350 cm⁻¹) would resemble other N-(4-nitrophenyl) amides. However, the aliphatic chain’s C-H and C=C stretches (~2900, 1650 cm⁻¹) would distinguish its IR spectrum .

Q & A

Q. How does the compound’s research align with broader chemical theory (e.g., Hammett relationships or frontier orbital theory)?

  • Methodological Answer : Map reactivity trends using Hammett plots to correlate substituent effects with reaction rates. Frontier orbital analysis (HOMO-LUMO gaps) via DFT explains electrophilic/nucleophilic sites. Theoretical integration, as emphasized in evidence-based inquiry , ensures hypothesis-driven experimentation.

Q. What ethical frameworks apply to biological testing of nitroaromatic compounds?

  • Methodological Answer : Adhere to OECD guidelines for in vitro toxicity assays (e.g., OECD TG 429 for skin sensitization). For in vivo studies, ensure compliance with institutional animal care protocols (e.g., IACUC). Ethical alignment with principles from environmental contaminant research mitigates ecological risks.

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